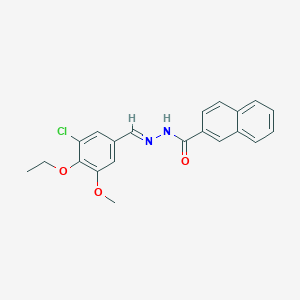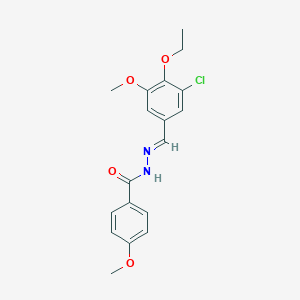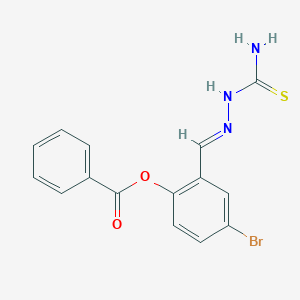![molecular formula C16H17N3OS B423264 2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423264.png)
2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a hydrazinecarbothioamide group and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 4-[(4-methylbenzyl)oxy]benzohydrazide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the methoxy group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylbenzyl)oxy]benzohydrazide: A related compound with similar structural features.
N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1H-PYRAZOLE-5-CARBOHYDRAZIDE:
Uniqueness
2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H17N3OS/c1-12-5-7-13(8-6-12)11-20-15-4-2-3-14(9-15)10-18-19-16(17)21/h2-10H,11H2,1H3,(H3,17,19,21)/b18-10+ |
InChI Key |
FIUWIAVVIIRZBN-VCHYOVAHSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=S)N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-(benzyloxy)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B423182.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B423185.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423187.png)

![2-methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423190.png)
![N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423191.png)

![4-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B423193.png)
![5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE](/img/structure/B423194.png)
![3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423195.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B423202.png)
![N'-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4-methoxybenzohydrazide](/img/structure/B423203.png)
![(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B423204.png)
